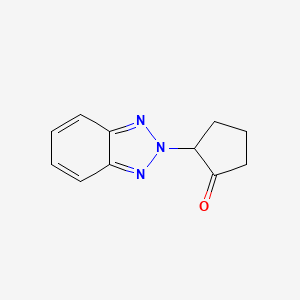

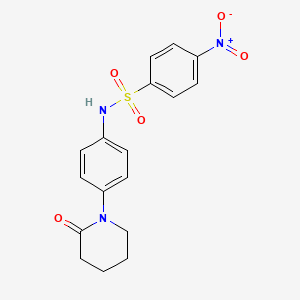

![molecular formula C13H13N3O2S B2512443 5-[(2,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 349566-78-5](/img/structure/B2512443.png)

5-[(2,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(2,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MTT, is a widely used compound in scientific research. It is a yellow-colored compound that is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). MTT is used in various research applications, including cytotoxicity assays, cell proliferation assays, and drug screening assays.

Applications De Recherche Scientifique

Characterization and Cycloaddition Reactions

5,6-Dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinedione intermediates have been characterized spectroscopically and chemically. They undergo cycloaddition reactions with olefinic dienophiles in a highly regio- and stereoselective manner, producing quinazoline derivatives (Noguchi et al., 1990).

Synthesis and Structural Analysis

The synthesis of 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been achieved through condensation processes. Its structure was confirmed by various analytical methods including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri & Khan, 2010).

Applications in Cycloaddition and Michael-type Reactions

Electron-rich 6-vinyl- and 6-(azavinyl)pyrimidinediones are involved in cycloaddition reactions with electron-deficient olefins to form pyrido[2,3-d]pyrimidines and quinazolines. These reactions include Michael addition and subsequent ring transformation reactions, leading to the formation of pyrrolo[3,4-c]pyridines and other compounds (Walsh & Wamhoff, 1989).

Antimicrobial Activity

In vitro screening of synthesized 1-phenyl-3-(p-methoxyphenyl)- and 1,3-di(p-methoxyphenyl) dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones coupled with different diazotised bases revealed considerable antimicrobial activity against a number of microorganisms (Nigam et al., 1981).

Synthesis of Derivatives and Dithia6.1pyrimidinophane

Studies on the synthesis of 5,5'-Mehylenebispyrimidine derivatives and 3,4-Dithia6.1pyrimidinophane demonstrate the versatility of these compounds in creating diverse chemical structures. This includes reactions like bromination and oxidation to form new compounds (Kinosita et al., 1986).

Novel Synthesis and Derivatisation of Pyrimidines

A new method for synthesizing and derivatizing 5H-indeno[1,2d]pyrimidines and pyrimido[6,1-a]isoindoles has been developed. This involves ring closure in the presence of formic acid and orthophosphoric acid, demonstrating the chemical flexibility of these pyrimidine derivatives (Lal & Gidwani, 1993).

Propriétés

IUPAC Name |

5-[(2,4-dimethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-7-3-4-10(8(2)5-7)14-6-9-11(17)15-13(19)16-12(9)18/h3-6H,1-2H3,(H3,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLMTEPSFZAHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(2,4-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

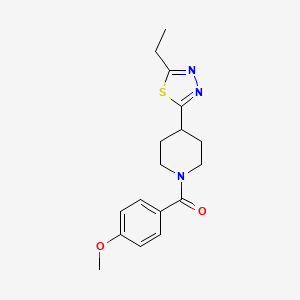

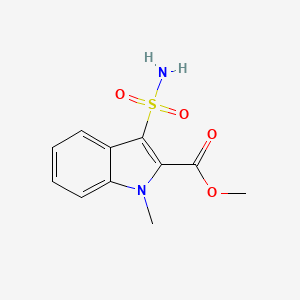

![(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2512360.png)

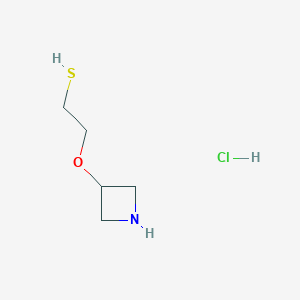

![2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2512362.png)

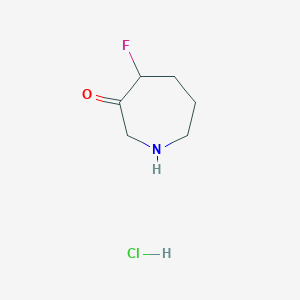

![3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2512364.png)

![2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2512368.png)

![N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512370.png)

![3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one](/img/structure/B2512373.png)

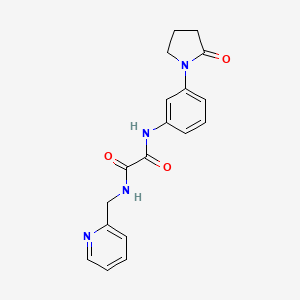

![5-{1-[(3-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2512379.png)